molecular formula C17H17ClN2O3 B10788107 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]acetamide

2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]acetamide

Cat. No.: B10788107
M. Wt: 332.8 g/mol
InChI Key: KDALDZRKOBJXIE-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a chloro-substituted phenoxy group and a methoxy-substituted phenyl group connected through an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]acetamide typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with 2-methoxybenzaldehyde in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to act as a synthetic auxin, mimicking the action of natural plant hormones. It binds to auxin receptors, leading to the activation of downstream signaling pathways that regulate plant growth and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-12-9-14(18)7-8-15(12)23-11-17(21)20-19-10-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDALDZRKOBJXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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